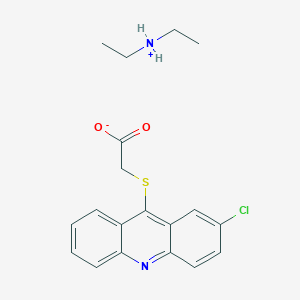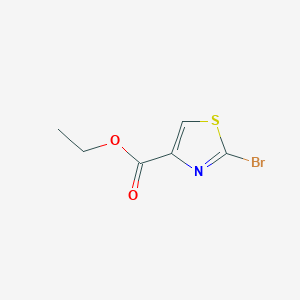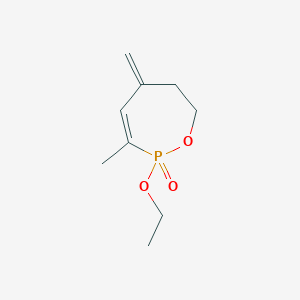
1,2-Oxaphosphepin,2-ethoxy-2,5,6,7-tetrahydro-3-methyl-5-methylene-,2-oxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide is a complex organophosphorus compound. It is characterized by its unique structure, which includes an oxaphosphepine ring, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of 2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide typically involves multiple steps. The synthetic route often starts with the preparation of the oxaphosphepine ring, followed by the introduction of ethoxy and methylidene groups under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation or alkylation reactions can occur under specific conditions, leading to the formation of various derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic properties.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other oxaphosphepine derivatives. Compared to these, 2-Ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2lambda5-oxaphosphepine 2-oxide is unique due to its specific ethoxy and methylidene substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
107345-45-9 |
|---|---|
Molecular Formula |
C9H15O3P |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-ethoxy-3-methyl-5-methylidene-6,7-dihydro-1,2λ5-oxaphosphepine 2-oxide |
InChI |
InChI=1S/C9H15O3P/c1-4-11-13(10)9(3)7-8(2)5-6-12-13/h7H,2,4-6H2,1,3H3 |
InChI Key |
QMCHHGFBAGCUJP-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)C(=CC(=C)CCO1)C |
Canonical SMILES |
CCOP1(=O)C(=CC(=C)CCO1)C |
Synonyms |
1,2-Oxaphosphepin,2-ethoxy-2,5,6,7-tetrahydro-3-methyl-5-methylene-,2-oxide(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


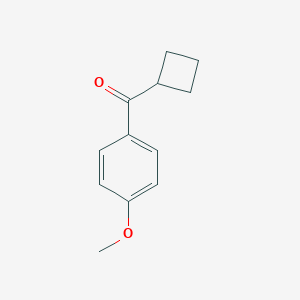
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)


![9,10-dimethoxy-1'-phenylspiro[1,3,4,6,7,11b-hexahydrobenzo[a]quinolizine-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B12220.png)
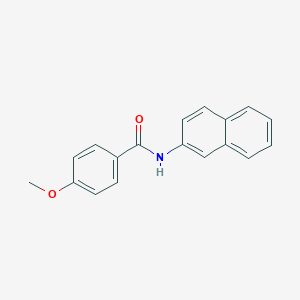
![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)
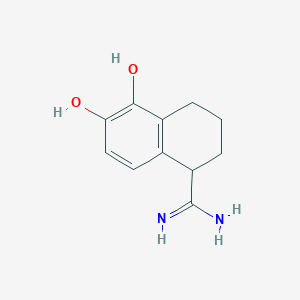
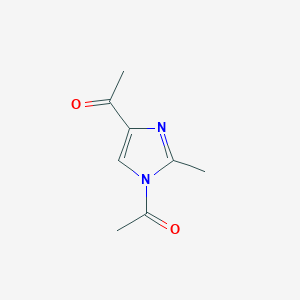

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine](/img/structure/B12232.png)

